8-Aminonaphthalene-1,6-disulfonic acid
Overview
Description
8-Aminonaphthalene-1,6-disulfonic acid is an organic compound with the molecular formula C10H9NO7S2. It is a derivative of naphthalene, featuring two sulfonic acid groups and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological molecules, including proteins and carbohydrates .
Mode of Action
It is known that the compound can interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Result of Action
It is known that similar compounds can induce changes in the structure and function of their target molecules .
Action Environment
The action, efficacy, and stability of 8-Aminonaphthalene-1,6-disulfonic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s reactivity can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Aminonaphthalene-1,6-disulfonic acid are not fully understood yet. It is known that the compound can interact with various biomolecules in the cell. For instance, it can form Schiff bases with the reducing end of carbohydrates, which can then be reduced to a secondary amine . This reaction is acid-catalyzed and can proceed at a neutral pH, which is favorable for the integrity of the sialic acid bonds in the oligosaccharide .
Molecular Mechanism
It is known that the compound can form Schiff bases with carbohydrates, which can then be reduced to a secondary amine This suggests that the compound may exert its effects at the molecular level through interactions with these biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Aminonaphthalene-1,6-disulfonic acid can be synthesized through the sulfonation of naphthalene followed by nitration and reduction processes. The general steps are as follows:
Sulfonation: Naphthalene is treated with oleum (a mixture of sulfuric acid and sulfur trioxide) to introduce sulfonic acid groups at the 1 and 6 positions.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 8 position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 1,6-naphthalenedisulfonic acid, 8-amino- involves similar steps but on a larger scale. The process includes:
Sulfonation: Large quantities of naphthalene are sulfonated using oleum in reactors.
Nitration: The sulfonated product is nitrated in nitration towers.
Reduction: The nitro compound is reduced in reduction vessels using iron and hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
8-Aminonaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Iron and hydrochloric acid are commonly used for reduction.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
8-Aminonaphthalene-1,6-disulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at the 1 and 5 positions.
2,6-Naphthalenedisulfonic acid: Sulfonic acid groups at the 2 and 6 positions.
8-Amino-1-naphthol-3,6-disulfonic acid: Similar structure with an additional hydroxyl group.
Uniqueness
8-Aminonaphthalene-1,6-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
8-aminonaphthalene-1,6-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEOXZHCPCPPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059607 | |
Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-91-9 | |
Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epsilon acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-aminonaphthalene-1,6-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW28UDP7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the primary application of Epsilon Acid highlighted in the provided research?
A: While the provided research doesn't explicitly state the applications of Epsilon Acid, one study explores its use as a building block in a pH-sensitive polymer conjugate for targeted delivery of anthracycline anticancer drugs []. This suggests potential applications in drug delivery systems.
Q2: How does Epsilon Acid contribute to the functionality of the pH-sensitive polymer conjugate?
A: The research suggests that Epsilon Acid, along with other components like methacrylamide and anthracycline anticancer drug molecules, forms part of a complex polymer structure []. While the exact mechanism isn't elaborated, the varying ratios of these components imply that Epsilon Acid might play a role in achieving the desired pH sensitivity for targeted drug delivery.
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